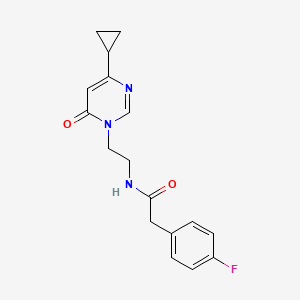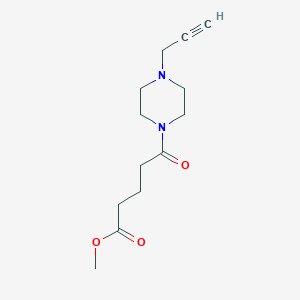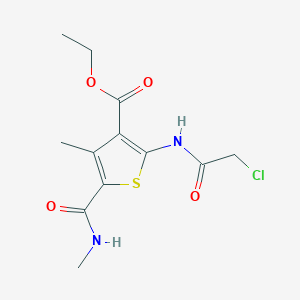![molecular formula C16H7ClF4N4 B2397508 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine CAS No. 338968-41-5](/img/structure/B2397508.png)
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine is a useful research compound. Its molecular formula is C16H7ClF4N4 and its molecular weight is 366.7. The purity is usually 95%.
BenchChem offers high-quality 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A major focus in the research surrounding 9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine and its analogs is on the development of efficient synthesis techniques. Studies have demonstrated various methods to synthesize these compounds, highlighting the versatility of this chemical structure for potential applications in medicinal chemistry and beyond. For instance, Mogilaiah et al. (2010) described an efficient procedure for synthesizing 9-aryl-6-(2-fluorophenyl)-1,2,4-triazolo[4,3-a][1,8]naphthyridines using chloramine-T under microwave irradiation, resulting in products with high purity and good yields. This method underscores the potential for rapid and clean synthesis, essential for the development of pharmaceuticals and research chemicals (Mogilaiah, Dhanaja, Srivani, & Chandra, 2010).
Structural and Biological Activity Studies
Further research has explored the structural characteristics and potential biological activities of these compounds. Di Braccio et al. (2010) synthesized N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides and tested them for anti-inflammatory, antiaggressive, and analgesic properties. Their findings indicated that several compounds exhibited significant anti-inflammatory activity, suggesting that modifications to the naphthyridine structure could lead to the development of new therapeutic agents with minimized side effects (Di Braccio, Roma, Grossi, Ghia, & Mattioli, 2010).
Catalytic and Synthetic Applications
The structural framework of these naphthyridines also lends itself to catalytic applications. Liu et al. (2013) synthesized a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand and its derived transition-metal complexes. These complexes demonstrated excellent catalytic activity in reactions such as the Cu(I)-catalyzed azide–alkyne cycloaddition, highlighting the potential of naphthyridine derivatives in facilitating chemical transformations (Liu, Pan, Wu, Wang, & Chen, 2013).
Antimicrobial Activity
Research into the antimicrobial properties of naphthyridine derivatives has also been significant. Liuzhou et al. (2015) synthesized novel [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives, evaluating their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some compounds demonstrated superior or comparable activity to existing antibiotics like ciprofloxacin, especially against multi-drug-resistant strains, indicating their potential as novel anti-infective agents (Liuzhou, Yusuo, Tao, Huang, & Guoqiang, 2015).
Eigenschaften
IUPAC Name |
9-(2-chloro-6-fluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF4N4/c17-10-4-1-5-11(18)12(10)15-24-23-14-9(16(19,20)21)7-8-3-2-6-22-13(8)25(14)15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYGVAVZJDJKJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NN=C3N2C4=C(C=CC=N4)C=C3C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF4N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloro-6-fluorophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butan-1-one](/img/structure/B2397426.png)




![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2397433.png)



![N-benzyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2397439.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2397440.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)